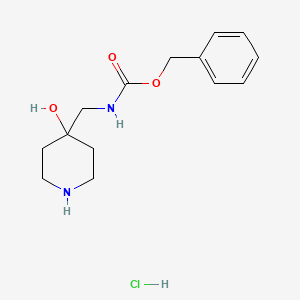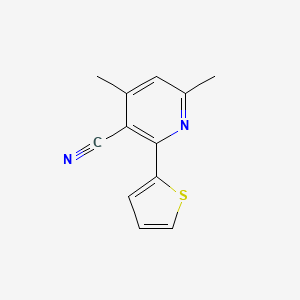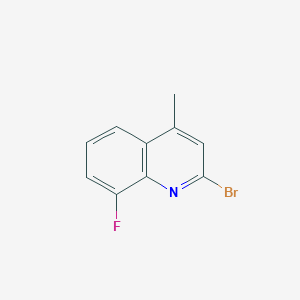
2-Bromo-8-fluoro-4-methylquinoline
説明
2-Bromo-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Bromo-8-fluoro-4-methylquinoline, has been a subject of numerous studies. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been specified . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 2-Bromo-8-fluoro-4-methylquinoline consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 2nd, 8th, and 4th positions respectively . The molecular weight of this compound is 240.07 .科学的研究の応用
Synthesis and Biological Activities
One area of interest is the development of compounds with potential biological activities. Studies on derivatives of quinoline, such as 8-hydroxyquinoline and its complexes, have shown promising results in in vitro cytotoxic studies against cancer cell lines. For instance, the Co(III), Ni(II), and Cu(II) complexes of 8-hydroxyquinoline derivatives exhibited enhanced antiproliferative activity against MCF-7 breast cancer cell lines compared to the bare ligands, with Co(III) complexes displaying a notable increase in activity (Avinash Kotian et al., 2021). This suggests that modifications on the quinoline structure, such as bromination or fluorination, could lead to compounds with significant therapeutic potential.
Chemical Synthesis and Methodologies
The synthesis of quinoline derivatives, including those related to 2-Bromo-8-fluoro-4-methylquinoline, is a key focus in medicinal chemistry due to their relevance in drug discovery. The Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a related compound, has been investigated to optimize synthetic routes for such derivatives (N. Wlodarczyk et al., 2011). Additionally, the telescoping process has been applied to improve the synthesis of key intermediates in drug discoveries, showcasing the importance of efficient synthetic strategies in the development of quinoline-based drugs (K. Nishimura & T. Saitoh, 2016).
Antimicrobial Properties
Compounds derived from quinoline have been studied for their antimicrobial properties. Synthesis of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline has demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing remarkable antifungal activity (F. K. Abdel‐Wadood et al., 2014). This highlights the potential of bromo-fluoroquinoline derivatives as leads in the development of new antimicrobial agents.
Fluorination Techniques
Research into the fluorination of quinoline derivatives, such as the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, has opened new avenues for the functionalization of these compounds (Kate B. McMurtrey et al., 2012). These methodologies are crucial for the introduction of fluorine atoms into complex molecules, potentially leading to compounds with enhanced biological activity and drug-like properties.
特性
IUPAC Name |
2-bromo-8-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLKXSOCVRTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



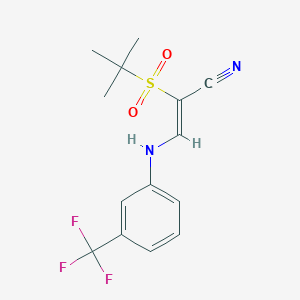
amine](/img/structure/B1447542.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
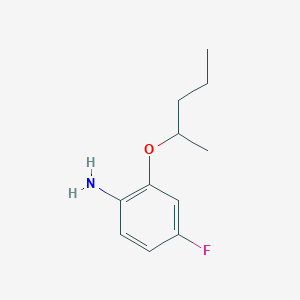
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)
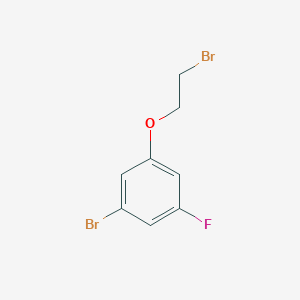
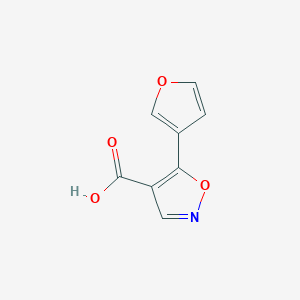
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
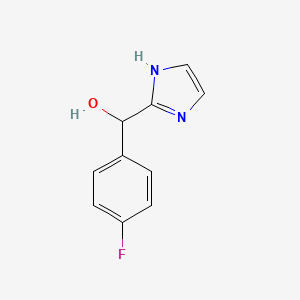
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
